(3S)-3-Amino-3-[2-fluoro-5-(trifluoromethyl)phenyl]propanenitrile
Description
(3S)-3-Amino-3-[2-fluoro-5-(trifluoromethyl)phenyl]propanenitrile is a chiral nitrile derivative featuring a fluorinated aromatic ring system. Its molecular structure comprises a (3S)-configured amino group attached to a propanenitrile backbone, with a phenyl ring substituted by fluorine at the ortho-position and a trifluoromethyl (-CF₃) group at the para-position (relative to the nitrile-bearing carbon).
Properties
Molecular Formula |
C10H8F4N2 |
|---|---|
Molecular Weight |
232.18 g/mol |
IUPAC Name |
(3S)-3-amino-3-[2-fluoro-5-(trifluoromethyl)phenyl]propanenitrile |
InChI |
InChI=1S/C10H8F4N2/c11-8-2-1-6(10(12,13)14)5-7(8)9(16)3-4-15/h1-2,5,9H,3,16H2/t9-/m0/s1 |
InChI Key |
CEHLMQUQNUJNJX-VIFPVBQESA-N |
Isomeric SMILES |
C1=CC(=C(C=C1C(F)(F)F)[C@H](CC#N)N)F |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)C(CC#N)N)F |
Origin of Product |
United States |
Preparation Methods
Key Synthetic Routes
The synthesis generally involves two main transformations:
- Introduction of the nitrile group via cyanation reactions on a suitable precursor.
- Introduction of the amino group through reductive amination or related amination techniques.
These steps require precise control to maintain the stereochemistry and avoid degradation of the fluorinated aromatic moiety.
Common Starting Materials and Intermediates
- 3-Fluoro-5-(trifluoromethyl)phenyl bromide is a frequently used aromatic precursor. It undergoes metalation (e.g., Grignard reaction) to form organometallic intermediates.
- 3-Fluoro-5-trifluoromethylphenylboronic acid is another key intermediate obtained through Grignard formation followed by reaction with trimethyl borate under low temperatures (-78 °C) and acidic workup.
Detailed Synthetic Steps
Representative Example of Final Step: Reductive Amination
- The nitrile intermediate is subjected to reductive amination using a suitable amine source and reducing agent (e.g., hydrogenation with Pd/C or chemical reductants).
- Reaction conditions are optimized to preserve the (3S) stereochemistry at the amino-bearing carbon.
- Purification typically involves chromatographic techniques to isolate the enantiomerically pure product.
Analytical and Characterization Techniques
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure and stereochemistry.
- Mass Spectrometry (MS): Validates molecular weight and purity.
- High-Performance Liquid Chromatography (HPLC): Used for purity assessment and enantiomeric excess determination.
- Melting Point (mp): Used for intermediate characterization (e.g., boronic acid intermediate mp 167-168 °C).
Summary Table of Preparation Method Features
| Aspect | Details |
|---|---|
| Starting Materials | 3-Fluoro-5-(trifluoromethyl)phenyl bromide, magnesium, trimethyl borate |
| Key Intermediates | 3-Fluoro-5-trifluoromethylphenylboronic acid, nitrile intermediates |
| Main Reactions | Grignard formation, cyanation, reductive amination |
| Reaction Conditions | Low temperature (-78 °C) for boronic acid synthesis; reflux at 45 °C for Grignard; controlled reductive amination |
| Yields | Boronic acid intermediate ~57%; overall yields depend on subsequent steps |
| Stereochemistry | (3S) configuration maintained via chiral control in amination step |
| Purification | Chromatography, recrystallization |
| Analytical Methods | NMR, MS, HPLC, melting point |
Research Findings and Considerations
- The fluorinated aromatic system is sensitive to harsh reaction conditions; thus, mild and selective methods are preferred.
- The use of Grignard reagents and boronic acid intermediates provides efficient routes to functionalized aromatic compounds with fluorine substituents intact.
- Reductive amination is the preferred method for introducing the amino group at the chiral center, ensuring stereochemical integrity.
- The nitrile group introduction is typically achieved via palladium-catalyzed cyanation or related methods, requiring precise control to avoid side reactions.
- The overall synthetic strategy allows for scalability and adaptation for pharmaceutical or agrochemical applications.
Chemical Reactions Analysis
Types of Reactions
(3S)-3-Amino-3-[2-fluoro-5-(trifluoromethyl)phenyl]propanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine or other functional groups.
Substitution: The fluoro and trifluoromethyl groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield fluoro-substituted carboxylic acids, while reduction can produce primary amines.
Scientific Research Applications
(3S)-3-Amino-3-[2-fluoro-5-(trifluoromethyl)phenyl]propanenitrile has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (3S)-3-Amino-3-[2-fluoro-5-(trifluoromethyl)phenyl]propanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering specific biochemical pathways. The exact mechanism may vary depending on the application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize the properties and applications of (3S)-3-Amino-3-[2-fluoro-5-(trifluoromethyl)phenyl]propanenitrile, it is critical to compare it with analogs that share structural or functional group similarities. Below is a detailed analysis:
(3S)-3-Amino-3-(2-fluoro-5-methoxyphenyl)propanenitrile
This analog replaces the trifluoromethyl group with a methoxy (-OCH₃) substituent at the 5-position of the phenyl ring. Key differences include:
- Electronic Effects : The methoxy group is electron-donating, which may reduce the electrophilicity of the aromatic ring compared to the electron-withdrawing trifluoromethyl group.
- Lipophilicity : The trifluoromethyl group significantly increases lipophilicity (logP ~2.5–3.0 estimated), whereas the methoxy group reduces it (logP ~1.5–2.0) .
- Metabolic Stability : The -CF₃ group is resistant to oxidative metabolism, whereas the -OCH₃ group may undergo demethylation or oxidation, affecting pharmacokinetics.
| Property | This compound | (3S)-3-Amino-3-(2-fluoro-5-methoxyphenyl)propanenitrile |
|---|---|---|
| Substituent at C5 | -CF₃ | -OCH₃ |
| Molecular Weight (g/mol) | ~260.2 | ~236.2 |
| logP (Estimated) | 2.8–3.2 | 1.6–2.0 |
| Metabolic Vulnerability | Low | Moderate |
3-Chloro-N-phenyl-phthalimide
1 in ) shares a halogenated aromatic system. Key contrasts include:
- Core Structure : The phthalimide scaffold introduces a rigid, planar structure, whereas the propanenitrile backbone in the target compound offers conformational flexibility.
- Functional Groups: The phthalimide’s imide groups enable hydrogen bonding and polymer synthesis applications , whereas the nitrile and amino groups in the target compound are more suited for nucleophilic reactions or metal coordination.
Biological Activity
(3S)-3-Amino-3-[2-fluoro-5-(trifluoromethyl)phenyl]propanenitrile is a compound with significant biological activity, particularly in the context of antimicrobial properties. This article reviews its biological effects, focusing on its antibacterial activity against multidrug-resistant strains, as well as its potential therapeutic applications.
- Molecular Formula : C10H8F4N2
- Molecular Weight : 232.18 g/mol
- CAS Number : 1212949-90-0
Biological Activity Overview
The compound has been synthesized and evaluated for its antimicrobial properties, specifically against resistant strains of Staphylococcus aureus (MRSA and VRSA). The following sections detail the findings from various studies.
Case Studies and Findings
-
Study on Antimicrobial Efficacy :
A comparative study evaluated a series of fluoro and trifluoromethyl-substituted salicylanilide derivatives, including this compound. The Minimum Inhibitory Concentration (MIC) values were determined against several bacterial strains, revealing the compound's effectiveness against MRSA and VRSA.The study indicated that the compound exhibited comparable activity to vancomycin, a standard treatment for MRSA infections, suggesting its potential as a therapeutic agent in treating resistant bacterial infections .Compound MIC (µg/mL) Activity Against 22 0.031 - 0.062 MRSA, VRSA Control 0.25 - 64 S. aureus -
Selectivity and Cytotoxicity :
In vitro cytotoxicity assays were conducted using Vero cells to assess the selectivity index of the compound. Compounds with MIC values below 1 µg/mL demonstrated a selectivity index greater than 10, indicating low toxicity and high efficacy against bacterial cells compared to mammalian cells .
The precise mechanism by which this compound exerts its antibacterial effects is not fully understood; however, it is hypothesized that the presence of fluorine and trifluoromethyl groups enhances lipophilicity and alters membrane permeability, facilitating greater interaction with bacterial targets.
Comparative Analysis with Other Compounds
The biological activity of this compound can be compared to other similar compounds:
| Compound Name | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| This compound | 0.031 - 0.062 | MRSA, VRSA |
| Benzanilide Derivative | 64 | S. aureus |
| Fluorosalicylanilides | 0.25 - 0.5 | S. aureus |
This table illustrates that while other compounds exhibit varying levels of activity, this compound shows superior efficacy against resistant strains.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
